11-(4-bromophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(4-bromophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines This compound is characterized by its unique structure, which includes a bromophenyl group and multiple methyl groups
Properties
Molecular Formula |
C23H25BrN2O |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2,3,9,9-tetramethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H25BrN2O/c1-13-9-17-18(10-14(13)2)26-22(15-5-7-16(24)8-6-15)21-19(25-17)11-23(3,4)12-20(21)27/h5-10,22,25-26H,11-12H2,1-4H3 |
InChI Key |
QZJRQBFNIKGYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Br)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-bromophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various methods. One common approach involves the reaction of 3-(2-aminophenylamino)cyclohex-2-en-1-ones with arylglyoxal hydrates in the presence of a suitable solvent such as 2-propanol . The reaction is typically catalyzed by acids like acetic acid and may be facilitated by microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
11-(4-bromophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
11-(4-bromophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-(4-bromophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets such as GABA A receptors. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its anxiolytic effects . The pathways involved include the modulation of gamma-aminobutyric acid (GABA) neurotransmission, which plays a crucial role in reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Clozapine: An antipsychotic drug with a similar dibenzo[b,e][1,4]diazepine structure.
Dibenzepine: An antidepressant with a related chemical framework.
Pirenzepine: A drug used for ulcer treatment, also belonging to the dibenzo[b,e][1,4]diazepine class.
Uniqueness
11-(4-bromophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the bromophenyl group and multiple methyl groups enhances its binding affinity and selectivity towards certain receptors, making it a promising candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
